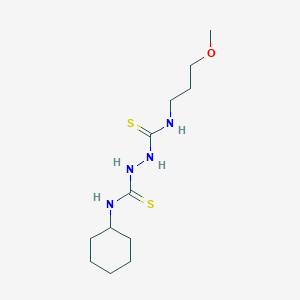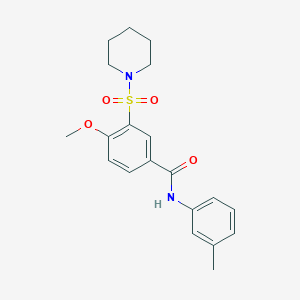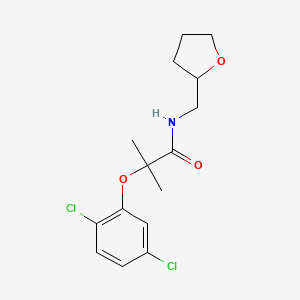![molecular formula C21H14BrN3OS2 B4846716 N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-4-bromobenzamide](/img/structure/B4846716.png)
N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-4-bromobenzamide
Übersicht
Beschreibung
N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-4-bromobenzamide, also known as BML-210, is a synthetic compound that has been extensively studied for its potential application in treating various diseases. BML-210 is a potent inhibitor of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in regulating the immune response, inflammation, and cell survival.
Wirkmechanismus
N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-4-bromobenzamide inhibits the activity of NF-κB by blocking the phosphorylation and degradation of its inhibitor, IκBα. In the absence of this compound, IκBα is phosphorylated by IκB kinase (IKK) and subsequently degraded by the proteasome, allowing NF-κB to translocate to the nucleus and activate gene expression. However, in the presence of this compound, IKK is unable to phosphorylate IκBα, leading to its stabilization and inhibition of NF-κB activity.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and anti-tumor effects in vitro and in vivo. Inhibition of NF-κB by this compound leads to the downregulation of pro-inflammatory cytokines, such as TNF-α and IL-6, and the upregulation of anti-inflammatory cytokines, such as IL-10. This compound has also been shown to induce apoptosis in cancer cells by inhibiting NF-κB activity. In addition, this compound has been shown to inhibit angiogenesis, the formation of new blood vessels, which is essential for tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-4-bromobenzamide in lab experiments is its potency and specificity for inhibiting NF-κB activity. This compound has been shown to be more potent than other NF-κB inhibitors, such as BAY 11-7082 and MG-132. However, one limitation of using this compound is its low solubility in water, which can make it difficult to use in some experiments. In addition, this compound has been shown to be cytotoxic at high concentrations, which can limit its use in some cell-based assays.
Zukünftige Richtungen
There are several future directions for research on N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-4-bromobenzamide. One area of interest is the development of more soluble analogs of this compound that can be used in a wider range of experiments. Another area of interest is the investigation of the effects of this compound on other signaling pathways that are dysregulated in disease. Finally, the potential application of this compound in combination with other drugs for the treatment of cancer and other diseases should be explored.
Wissenschaftliche Forschungsanwendungen
N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-4-bromobenzamide has been extensively studied for its potential application in treating various diseases, including cancer, inflammation, and autoimmune disorders. This compound has been shown to inhibit the NF-κB pathway, which is known to be dysregulated in many diseases. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation, cell survival, and immune response. Inhibition of NF-κB by this compound leads to the downregulation of pro-inflammatory cytokines, such as TNF-α and IL-6, and the upregulation of anti-inflammatory cytokines, such as IL-10.
Eigenschaften
IUPAC Name |
N-[[3-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl]-4-bromobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14BrN3OS2/c22-15-10-8-13(9-11-15)19(26)25-21(27)23-16-5-3-4-14(12-16)20-24-17-6-1-2-7-18(17)28-20/h1-12H,(H2,23,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBJPRFKBZAYROX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)NC(=S)NC(=O)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14BrN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-{[5-(2-furyl)-2-methyl-1,1-dioxido-2H-1,2,6-thiadiazin-3-yl]carbonyl}-4-methyldecahydroquinoline](/img/structure/B4846638.png)


![N,N-dimethyl-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]benzenesulfonamide](/img/structure/B4846654.png)
![N-(2,3-dimethylphenyl)-2-[3-(1,1,2,2-tetrafluoroethoxy)benzoyl]hydrazinecarboxamide](/img/structure/B4846669.png)
![3-(4-methoxyphenyl)-8-methyl-7-[2-(4-methyl-1-piperazinyl)ethoxy]-4H-chromen-4-one](/img/structure/B4846676.png)
![3-bromo-N-[1-methyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B4846684.png)
![4-({[4-phenyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile](/img/structure/B4846685.png)
![N-(2-methoxybenzyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea](/img/structure/B4846686.png)
![N-[6-(aminosulfonyl)-1,3-benzothiazol-2-yl]-2-quinolinecarboxamide](/img/structure/B4846697.png)
![N-[4-(benzyloxy)phenyl]-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B4846702.png)

![1-[(4-ethylphenoxy)acetyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B4846726.png)